molecular formula C26H22N4O4S B4340504 N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA

N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA

Cat. No.: B4340504
M. Wt: 486.5 g/mol
InChI Key: FEXHCVJDTQRSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropoxyphenyl and nitrophenyl groups through various substitution reactions. The final step often involves the formation of the carbonothioyl linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrophenyl group, potentially converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline core and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit enzyme activity, while the functional groups can enhance binding affinity and specificity. Pathways involved may include signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}-4-quinolinecarboxamide
  • 2-(3-ethoxyphenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}-4-quinolinecarboxamide
  • 2-(3-propoxyphenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA stands out due to its specific isopropoxy group, which can influence its solubility, reactivity, and biological activity. This uniqueness can make it more suitable for certain applications, such as drug development or material science.

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-16(2)34-18-9-7-8-17(14-18)23-15-20(19-10-3-4-11-21(19)27-23)25(31)29-26(35)28-22-12-5-6-13-24(22)30(32)33/h3-16H,1-2H3,(H2,28,29,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHCVJDTQRSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA
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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA
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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA
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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA
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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA
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N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-NITROPHENYL)THIOUREA

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